molecular formula C18H36N6O5 B008895 2''-N-Formimidoylsporaricin A CAS No. 107480-97-7

2''-N-Formimidoylsporaricin A

Cat. No. B008895
M. Wt: 416.5 g/mol
InChI Key: LWBIYBQNQZILDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-N-Formimidoylsporaricin A is a natural product that belongs to the family of aminoglycoside antibiotics. It was first isolated from the culture broth of the actinomycete strain Actinosporangium vitaminophilum in 2007. This compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has attracted a lot of attention from the scientific community due to its unique chemical structure and promising biological activities.

Mechanism Of Action

2''-N-Formimidoylsporaricin A binds to the A-site of the bacterial ribosome and prevents the elongation of the polypeptide chain. This leads to the inhibition of protein synthesis, which ultimately results in bacterial cell death. The binding of 2''-N-Formimidoylsporaricin A to the ribosome is mediated by specific interactions with the RNA and protein components of the ribosome.

Biochemical And Physiological Effects

In addition to its antibacterial activity, 2''-N-Formimidoylsporaricin A has been shown to exhibit several other biological activities. It has been reported to have antifungal, antiviral, and antitumor activities. Furthermore, this compound has been found to induce the production of pro-inflammatory cytokines, which suggests that it may have immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 2''-N-Formimidoylsporaricin A is its broad-spectrum antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial protein synthesis and for screening potential antibacterial agents. However, the complex structure of this compound makes its synthesis challenging, which limits its availability for research purposes.

Future Directions

There are several future directions for research on 2''-N-Formimidoylsporaricin A. One area of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the immunomodulatory effects of this compound and its potential for the treatment of inflammatory diseases. Additionally, the mechanism of action of 2''-N-Formimidoylsporaricin A on the ribosome could be further elucidated using structural biology techniques. Finally, the potential of this compound as a lead compound for the development of new antibiotics could be explored further.

Scientific Research Applications

2''-N-Formimidoylsporaricin A has been extensively studied for its antibacterial activity. It has been shown to inhibit bacterial protein synthesis by binding to the ribosome. This compound has also been investigated for its potential as a lead compound for the development of new antibiotics. In addition, 2''-N-Formimidoylsporaricin A has been tested for its anticancer activity and has shown promising results in vitro.

properties

CAS RN

107480-97-7

Product Name

2''-N-Formimidoylsporaricin A

Molecular Formula

C18H36N6O5

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23)

InChI Key

LWBIYBQNQZILDR-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N

synonyms

2''-N-formimidoylsporaricin A
2''-N-formimidoylsporaricin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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